Product packaging for Gibberellin A8-catabolite(Cat. No.:CAS No. 78791-79-4)

Gibberellin A8-catabolite

Cat. No.: B1199430
CAS No.: 78791-79-4
M. Wt: 362.4 g/mol
InChI Key: NAOFYNMJUGRAFS-UWSJOQIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gibberellin A8-catabolite is a identified metabolite in the complex gibberellin (GA) metabolic network of plants . It is part of the gibberellin deactivation process, which is crucial for maintaining the homeostasis of bioactive GAs in plant tissues . The fine-tuning of GA levels through biosynthesis and catabolism is a key mechanism by which plants regulate their growth and development in response to environmental and internal signals. Researchers studying plant physiology utilize this compound to investigate the pathways and enzymes involved in GA turnover, such as GA 2-oxidases . Understanding these pathways provides insights into fundamental processes like seed germination, stem elongation, flowering, and stress responses . The study of specific catabolites like this compound is essential for a complete picture of plant hormone dynamics. This product is intended for research applications only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22O7 B1199430 Gibberellin A8-catabolite CAS No. 78791-79-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78791-79-4

Molecular Formula

C19H22O7

Molecular Weight

362.4 g/mol

IUPAC Name

(1S,2S,3S,4S,5R,9R,12S)-5,12-dihydroxy-4-methyl-13-methylidene-6-oxotetracyclo[10.2.1.01,9.03,8]pentadec-7-ene-2,4-dicarboxylic acid

InChI

InChI=1S/C19H22O7/c1-8-6-18-7-19(8,26)4-3-10(18)9-5-11(20)14(21)17(2,16(24)25)12(9)13(18)15(22)23/h5,10,12-14,21,26H,1,3-4,6-7H2,2H3,(H,22,23)(H,24,25)/t10-,12+,13+,14-,17-,18-,19-/m0/s1

InChI Key

NAOFYNMJUGRAFS-UWSJOQIXSA-N

SMILES

CC1(C2C(C34CC(=C)C(C3)(CCC4C2=CC(=O)C1O)O)C(=O)O)C(=O)O

Isomeric SMILES

C[C@@]1([C@H]2[C@@H]([C@@]34CC(=C)[C@@](C3)(CC[C@H]4C2=CC(=O)[C@@H]1O)O)C(=O)O)C(=O)O

Canonical SMILES

CC1(C2C(C34CC(=C)C(C3)(CCC4C2=CC(=O)C1O)O)C(=O)O)C(=O)O

Origin of Product

United States

Enzymatic Pathways and Molecular Mechanisms of Gibberellin A8 Catabolite Formation

Gibberellin A8 as a Precursor to Gibberellin A8-Catabolite

Gibberellin A8 (GA8) serves as the direct precursor to its catabolite. The conversion of bioactive GAs to inactive forms like GA8 and their subsequent catabolism are crucial for maintaining GA homeostasis, which is vital for normal plant growth. frontiersin.orgpnas.org

Position of GA8 in the Gibberellin Metabolic Network

The gibberellin metabolic pathway is a complex network of biosynthesis and catabolism. nih.gov Gibberellins (B7789140) are diterpenoid acids, and their biosynthesis originates from geranylgeranyl diphosphate (B83284) (GGDP). nih.govwikipedia.org Through a series of enzymatic reactions involving terpene cyclases and cytochrome P450 monooxygenases, GA12 is produced. nih.govwikipedia.org GA12 is a key intermediate that can be converted into various other GAs. oup.com

The later stages of the pathway, which are primarily regulated, involve the conversion of C20-GAs (like GA53 and GA12) to C19-GAs (like GA20 and GA9). pnas.orgmdpi.com The bioactive forms, primarily GA1 and GA4, are C19-GAs. nih.govmdpi.com GA1, a highly bioactive gibberellin, is converted to the inactive GA8 through 2β-hydroxylation. kit.edu This inactivation step is a key control point in regulating the levels of active GAs. kit.edu Subsequently, GA8 can be further metabolized to GA8-catabolite. pnas.orggenome.jpebi.ac.uk

Simplified Gibberellin Metabolic Pathway Leading to GA8-Catabolite
PrecursorEnzyme FamilyProductBiological Activity
GA20GA3oxGA1Active
GA1GA2oxGA8Inactive
GA8GA2oxGA8-cataboliteInactive Catabolite

The Role of Gibberellin 2-Oxidases (GA2ox) in GA Inactivation

Gibberellin 2-oxidases (GA2ox) are the primary enzymes responsible for the deactivation of bioactive GAs and their precursors. researchgate.net These enzymes belong to the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily and catalyze the 2β-hydroxylation of GAs, rendering them biologically inactive. frontiersin.orgresearchgate.netmdpi.com

Specificity and Catalytic Activity of GA2ox Enzymes

GA2ox enzymes exhibit specificity for different GA substrates. They are broadly categorized into two main classes based on their substrate preference: those that act on C19-GAs and those that act on C20-GAs. frontiersin.org

C19-GA2ox (Classes I and II): These enzymes, such as GA2ox1, GA2ox2, GA2ox3, GA2ox4, and GA2ox6 in Arabidopsis thaliana, specifically target C19-GAs like the bioactive GA1 and GA4, and their immediate precursors GA20 and GA9. frontiersin.orgnih.gov The 2β-hydroxylation of GA1 produces GA8, and the hydroxylation of GA4 produces GA34. mdpi.comnih.gov

The catalytic activity of GA2ox enzymes requires molecular oxygen and 2-oxoglutarate as co-substrates, and Fe(II) as a cofactor. mdpi.com The reaction involves the hydroxylation of the second carbon atom of the GA molecule. researchgate.net

Structural Basis of GA2ox Catalysis

GA2ox enzymes, as part of the 2-ODD superfamily, share conserved structural features. They possess a characteristic structural fold that forms an active site capable of binding both the GA substrate and the Fe(II) cofactor. mdpi.com Key conserved amino acid residues, including a 2-His-1-Asp/Glu facial triad, are essential for coordinating the iron ion. The binding of 2-oxoglutarate and the subsequent binding of the GA substrate and molecular oxygen allow for the oxidative decarboxylation of 2-oxoglutarate, which drives the hydroxylation of the GA molecule. mdpi.com The specificity for C19 or C20 GAs is determined by subtle differences in the amino acid sequences and the resulting shape and chemical environment of the substrate-binding pocket. frontiersin.org

Genetic and Molecular Basis of GA2ox Activity

The activity of GA2ox enzymes is tightly regulated at the genetic level to ensure proper GA homeostasis. The expression of GA2ox genes is influenced by various developmental and environmental signals.

A key regulatory mechanism is the feedback and feedforward control by GA levels themselves. High levels of bioactive GAs generally lead to the upregulation of GA2ox gene expression, promoting the catabolism of active GAs. frontiersin.orgoup.com Conversely, the expression of GA biosynthesis genes, such as GA20ox and GA3ox, is often downregulated by high GA levels. oup.com This homeostatic mechanism ensures that GA concentrations are maintained within an optimal range for proper growth and development. frontiersin.org The promoters of GA2ox genes contain specific regulatory elements that respond to transcription factors involved in the GA signaling pathway, allowing for this precise control.

Classes of GA2ox Enzymes in Arabidopsis thaliana and their Substrates
ClassEnzyme ExamplesPrimary Substrates
Class I (C19-GA2ox)AtGA2ox1, AtGA2ox2, AtGA2ox3GA1, GA4, GA9, GA20
Class II (C19-GA2ox)AtGA2ox4, AtGA2ox6GA1, GA4, GA9, GA20
Class III (C20-GA2ox)AtGA2ox7, AtGA2ox8GA12, GA53

Identification and Characterization of GA2ox Genes

Genes encoding GA 2-oxidases (GA2ox) were first identified through the screening of cDNA expression libraries for 2β-hydroxylase activity. oup.com These enzymes are central to the catabolism of gibberellins, converting active GAs and their immediate precursors into inactive forms. tandfonline.combioone.org The most prevalent mechanism for GA inactivation is 2β-hydroxylation, a reaction catalyzed by GA2ox enzymes. wikipedia.orgmdpi.comportlandpress.com

GA2ox genes belong to the 2-oxoglutarate-dependent dioxygenase (2-ODD) or 2OG-Fe(II) oxygenase superfamily. mdpi.comnih.govfrontiersin.orgmdpi.com All members of this subfamily are characterized by the presence of a conserved 2OG-FeII_Oxy domain. mdpi.comnih.gov Based on their substrate specificity, GA2ox enzymes are broadly categorized into two main groups:

C19-GA2ox : These enzymes act on C19-GAs, which include the biologically active forms like GA1 and GA4. oup.comwikipedia.orgportlandpress.com

C20-GA2ox : This group specifically catabolizes C20-GAs, which are earlier precursors in the GA biosynthetic pathway, such as GA12 and GA53. oup.comnih.govmdpi.com

Some C19-GA2oxs are bifunctional, not only performing 2β-hydroxylation but also further oxidizing the product to form dicarboxylic acid derivatives known as GA-catabolites, which can accumulate in high concentrations in the seeds of some species. portlandpress.com

Gene Families and Isoforms of GA2ox (e.g., in Arabidopsis thaliana, Oryza sativa)

GA2ox genes constitute small multigene families in various plant species, with the number of members varying significantly. frontiersin.orgmdpi.comoregonstate.edu For instance, comprehensive studies have identified at least eight GA2ox genes in the model plant Arabidopsis thaliana and eleven in rice (Oryza sativa). tandfonline.comnih.gov The existence of multiple isoforms allows for complex, differential regulation of GA levels across different tissues and developmental stages. oregonstate.edu

In Arabidopsis, the family includes AtGA2ox1, AtGA2ox2, AtGA2ox3, AtGA2ox4, AtGA2ox6, AtGA2ox7, and AtGA2ox8. tandfonline.com Similarly, rice possesses a larger family of GA2ox genes, which show diversified expression patterns. oregonstate.edu These gene families in both monocots and dicots can be classified into distinct subgroups based on sequence homology and substrate preference (C19-GA2ox and C20-GA2ox). mdpi.commdpi.comresearchgate.net The phylogenetic analysis of GA2ox proteins from Arabidopsis, rice, peach, and other species consistently reveals clustering into three or four major groups, highlighting a conserved evolutionary history. frontiersin.orgresearchgate.net

SpeciesTotal GA2ox Genes IdentifiedClasses/SubgroupsKey Research Findings
Arabidopsis thaliana8+ tandfonline.comC19-GA2ox (e.g., AtGA2ox1, 2, 3, 4, 6), C20-GA2ox (e.g., AtGA2ox7, 8) tandfonline.comfrontiersin.orgMembers show largely overlapping expression patterns; high-order mutants are required to observe phenotypes. oregonstate.edu C20-GA2oxs are considered a separate family from C19-GA2oxs based on phylogeny. portlandpress.com
Oryza sativa (Rice)11 nih.govC19-GA2ox, C20-GA2ox mdpi.comShows more diversified and tissue-specific expression patterns compared to Arabidopsis. oregonstate.edu Some genes are expressed primarily in vegetative tissues, while others are specific to the reproductive stage. oregonstate.edu
Solanum lycopersicum (Tomato)11 nih.govC19-GA2ox, C20-GA2ox nih.govGenes exhibit distinct expression profiles during fruit development and in different plant organs. nih.gov
Prunus persica (Peach)7 frontiersin.orgC19-GA2ox-I, C19-GA2ox-II, C20-GA2ox-I frontiersin.orgPpGA2ox-5 was found to be active against both C19- and C20-GAs. frontiersin.org C19-GA2ox genes respond more rapidly to exogenous GA3 treatment than C20-GA2ox genes. frontiersin.org

Gene Expression Patterns and Localization of GA2ox

The expression of GA2ox genes is tightly regulated, varying significantly by tissue, developmental stage, and in response to environmental and hormonal signals. mdpi.commdpi.com This differential expression is critical for establishing precise domains of GA concentration within the plant. frontiersin.org For instance, in both Arabidopsis and rice, specific GA2ox genes are expressed at the base of the shoot apical meristem. frontiersin.org This localized expression is thought to create a barrier that prevents bioactive GAs produced in surrounding tissues from entering and disrupting meristem function. frontiersin.org

In Arabidopsis roots, most GA2ox genes are expressed differentially across root tip tissues, with many showing stronger expression in the endodermis. oup.com Expression of GA2ox genes is also a key part of the homeostatic regulation of GA levels; their transcription is often induced by high levels of bioactive GAs, representing a feed-forward mechanism to deactivate excess hormone. wikipedia.orgnih.gov Conversely, in a GA-deficient environment, the expression of GA deactivation genes like AtGA2ox1 and AtGA2ox2 is reduced. wikipedia.org Environmental cues such as light and temperature also modulate GA2ox expression. nih.govoup.com For example, light promotes the expression of GA2ox1 in hypocotyls, while low temperatures during seed imbibition can suppress AtGA2ox2 expression, contributing to an increase in bioactive GAs. nih.govoup.com

Physiological and Developmental Roles of Gibberellin A8 Catabolite

Role in Regulating Bioactive Gibberellin Levels

The concentration of bioactive GAs is meticulously controlled in plants through a balance of biosynthesis and catabolism. nih.gov The formation of GA8-catabolite is an integral part of this homeostatic mechanism.

The levels of bioactive GAs are known to regulate their own synthesis and breakdown through feedback and feedforward mechanisms. wikipedia.orgnih.gov When bioactive GA levels are high, the expression of genes encoding GA biosynthetic enzymes, such as GA 20-oxidase and GA 3-oxidase, is suppressed. oup.comucla.edu Conversely, high levels of bioactive GAs often stimulate the expression of genes responsible for their deactivation, such as GA 2-oxidase. ucla.eduoup.com This enzyme converts bioactive GAs like GA1 and GA4, as well as their immediate precursors, into inactive forms, including GA8 and subsequently GA8-catabolite. nih.govpsu.edu This process ensures that the concentration of growth-promoting hormones is maintained at an optimal level. The presence of GA8-catabolite is therefore an indicator that this negative feedback loop is active.

While not a direct growth repressor itself, the formation of GA8-catabolite is a consequence of the process that lowers the concentration of active GAs. oup.com By converting bioactive GAs into inactive forms, the catabolic pathway effectively reduces the stimulus for growth processes like stem elongation and cell division. plantcelltechnology.com Therefore, an accumulation of GA8-catabolite can be correlated with periods of growth repression, which is essential for normal plant development and response to environmental cues. Research on dwarf mutants that are insensitive to GAs has shown that these plants often have abnormally high levels of bioactive GAs, suggesting that a failure in the GA response pathway leads to an over-accumulation of the hormone, which would otherwise be catabolized. oup.com

Negative Feedback Regulation of GA Biosynthesis and Catabolism Genes

Accumulation Patterns During Plant Development

The levels of GA8-catabolite are not static and fluctuate significantly throughout the plant's life cycle, particularly during seed development and germination.

Studies have identified GA8-catabolite as a major component in the maturing seeds of various plant species, including the legume Phaseolus coccineus and the cucurbit Sechium edule. nih.gov In these seeds, GA8 and its catabolite are found to accumulate, particularly in the testa (seed coat). nih.gov This localization of the end-products of the GA biosynthetic and catabolic pathways in the testa appears to be a common feature of seed development, also observed in Pisum sativum. nih.gov

Table 1: Accumulation of Gibberellin A8-Catabolite in Plant Tissues

Plant Species Tissue Compound Significance
Sechium edule Maturing Seeds (Testa) This compound Major GA component, indicating active catabolism. nih.gov
Phaseolus coccineus Maturing Seeds (Testa) This compound Accumulation of end-products of GA pathway. nih.gov

The balance between abscisic acid (ABA) and bioactive GAs is a critical regulator of seed dormancy and germination. researchgate.net While GAs promote germination, ABA promotes dormancy. researchgate.net The transition from a dormant to a germinable state involves a decrease in ABA and an increase in bioactive GA levels. researchgate.net Consequently, the levels of GA catabolites, including GA8-catabolite, can change dynamically. During periods of dormancy maintenance, GA catabolism may be active to keep bioactive GA levels low. As dormancy is broken and germination is initiated, the expression of GA biosynthetic genes increases, while the expression of catabolic genes may be altered to allow for the necessary rise in bioactive GAs. nih.gov

Elevated levels of GA8-catabolite are typically associated with developmental stages where a reduction in bioactive GA levels is required. This includes the maturation phase of seeds, where growth processes are being arrested in preparation for dormancy. nih.gov The accumulation of GA8-catabolite in the testa of maturing seeds suggests a high rate of GA deactivation in this tissue, potentially to prevent premature germination and to protect the embryo. nih.gov Similarly, in response to certain environmental signals that inhibit growth, an increase in GA catabolism, and thus the production of catabolites like GA8-catabolite, would be expected. oup.com

Dynamic Changes in Catabolite Levels During Seed Dormancy and Germination

Interaction with Other Phytohormone Signaling Pathways

The catabolism of active gibberellins (B7789140) (GAs) to inactive forms like Gibberellin A8 (GA8) and its subsequent catabolites is a critical regulatory node in plant development. This process does not occur in isolation; rather, it is intricately connected with the signaling pathways of other major phytohormones. The balance between GA biosynthesis, signaling, and catabolism is constantly fine-tuned through this hormonal cross-talk, ensuring appropriate developmental and physiological responses to both internal cues and external stimuli.

The antagonistic relationship between gibberellins and abscisic acid (ABA) is a cornerstone of seed physiology, governing the delicate balance between dormancy and germination. frontiersin.org ABA is a primary positive regulator of dormancy induction and maintenance, while GAs are essential for breaking dormancy and promoting germination. frontiersin.orgplos.org The ratio of ABA to bioactive GA, rather than their absolute levels, often determines the fate of a seed. frontiersin.orgnih.gov

The formation of GA8-catabolite plays a crucial role in this balance by reducing the pool of active GAs. During late embryogenesis and in dormant seeds, the expression of genes encoding GA catabolic enzymes, such as GA2-oxidase (GA2ox), is often upregulated. This leads to the conversion of active GAs (like GA1 and GA4) into their inactive 2β-hydroxylated forms, including GA8, which can be further converted to GA8-catabolite. This inactivation of GAs tips the hormonal balance in favor of ABA, reinforcing the dormant state. mdpi.com

Conversely, upon receiving a germination-triggering signal (e.g., light or cold stratification), the expression of GA biosynthetic genes (GA3ox, GA20ox) increases, while the expression of GA2ox is often suppressed. frontiersin.org This shift promotes the accumulation of bioactive GAs and the degradation of DELLA proteins, allowing germination to proceed. Research has shown that transcription factors central to ABA signaling, such as ABSCISIC ACID INSENSITIVE 4 (ABI4), can directly influence this balance by increasing ABA biosynthesis while simultaneously decreasing GA biosynthesis, thereby mediating the transition between dormancy and germination. plos.orgnih.gov

Gibberellin homeostasis, the steady-state level of active GAs, is dynamically regulated through interactions with other key phytohormones, including auxins, ethylene (B1197577), and cytokinins. These interactions often converge on the transcriptional regulation of GA biosynthesis and catabolism genes.

Auxins: Auxin, primarily indole-3-acetic acid (IAA), generally promotes the accumulation of bioactive GAs. mdpi.com It achieves this by stimulating the expression of GA biosynthetic genes (GA20ox and GA3ox) and, in some contexts, repressing the expression of the catabolic gene GA2ox. mdpi.comencyclopedia.pub This positive interaction means that high auxin levels tend to reduce the rate of GA catabolism, thereby lowering the production of GA8-catabolite and promoting growth processes like stem elongation and root development. nih.govmdpi.com

Ethylene: The interaction between GA and ethylene is complex and context-dependent. Ethylene often acts antagonistically to GA in growth regulation, and part of this effect is mediated by influencing GA homeostasis. nih.gov Studies have shown that ethylene can modulate the expression of both GA biosynthetic and catabolic genes. mdpi.comencyclopedia.pub In some scenarios, ethylene exposure leads to the stabilization of DELLA proteins, the key repressors of GA signaling, which mimics a GA-deficient state and can enhance GA catabolism. nih.gov This interaction is critical for processes such as apical hook formation in seedlings. mdpi.com

Table 1: Summary of Interactions Between Gibberellin and Other Phytohormones Affecting GA Homeostasis

Interacting Phytohormone General Effect on Bioactive GA Levels Mechanism Affecting GA Catabolism (Formation of GA8-catabolite) Reference
Abscisic Acid (ABA) Antagonistic (Decreases GA) Upregulates GA catabolic genes (e.g., GA2ox) to increase GA inactivation, promoting dormancy. frontiersin.orgnih.gov
Auxin (IAA) Synergistic (Increases GA) Downregulates GA catabolic genes (e.g., GA2ox) and upregulates biosynthetic genes, reducing the formation of GA catabolites. mdpi.comencyclopedia.pubnih.gov
Ethylene Complex/Antagonistic Can modulate both biosynthetic and catabolic GA genes; can stabilize DELLA proteins, promoting a low-GA state. mdpi.comnih.gov
Cytokinin Antagonistic (Decreases GA) Can reduce GA levels, partly by influencing GA metabolism. GAs can in turn promote cytokinin catabolism. mdpi.comencyclopedia.pub

DELLA proteins are nuclear-localized growth repressors that function as the central hub of the GA signaling pathway. researchgate.net In the presence of bioactive GA, the GA receptor GID1 facilitates the formation of a GA-GID1-DELLA complex, which leads to the ubiquitination and subsequent degradation of DELLA proteins via the 26S proteasome. wikipedia.org This degradation lifts the repression on growth. The catabolism of GA to inactive forms like GA8-catabolite is a key mechanism for stabilizing DELLA proteins, as it reduces the concentration of the signal that targets them for destruction.

These stabilized DELLA proteins are the primary molecular link for cross-regulation between GA and other hormonal pathways. researchgate.net DELLAs lack a DNA-binding domain and exert their function by interacting with and inhibiting various transcription factors. wikipedia.org Crucially, many of these interacting transcription factors are key components of other hormone signaling pathways:

Auxin and PIFs: DELLAs interact with PHYTOCHROME INTERACTING FACTORS (PIFs), which are transcription factors that promote elongation growth and are also involved in auxin responses. By binding to PIFs, DELLAs prevent them from activating their target genes, thus integrating light and GA signals to control growth. mdpi.comwikipedia.org

Ethylene: DELLAs can interact with EIN3/EIL1, key transcription factors in the ethylene signaling pathway, modulating ethylene-regulated processes. nih.gov

Jasmonic Acid: Emerging evidence shows that DELLAs interact with JASMONATE ZIM-DOMAIN (JAZ) proteins, the repressors of jasmonic acid (JA) signaling, providing a direct link between the GA and defense pathways. nih.gov

Therefore, when GA is catabolized, the resulting stable DELLA proteins act as master regulators, integrating signals from multiple hormonal pathways to coordinate plant growth, development, and stress responses.

Interactions with Auxins, Ethylene, and Cytokinins Affecting GA Homeostasis

Involvement in Plant Responses to Abiotic Stress

Plants respond to adverse environmental conditions, or abiotic stresses, by modulating their growth and development to conserve resources and enhance survival. The gibberellin signaling pathway, particularly the catabolism of active GAs, is a key component of this adaptive response.

A common plant response to a variety of abiotic stresses—including cold, salinity, and osmotic (drought) stress—is a rapid reduction in the levels of bioactive GAs. nih.govresearchgate.net This decrease is largely achieved through the transcriptional upregulation of genes encoding GA-inactivating enzymes, specifically the GA2-oxidases (GA2ox). oup.combiologists.com These enzymes catalyze the conversion of active GAs and their immediate precursors into inactive forms, leading to an accumulation of catabolites.

Cold Stress: In Arabidopsis, exposure to cold temperatures leads to an increase in the transcript levels of several GA2ox genes, including AtGA2ox1, AtGA2ox6, AtGA2ox8, and AtGA2ox9. oup.com This enhanced catabolism results in lower levels of bioactive GA4 and contributes to the growth attenuation observed in cold-acclimating plants. oup.com

Salt and Osmotic Stress: High salinity and osmotic stress also induce the expression of GA2ox genes. nih.govresearchgate.net This response helps to quickly reduce GA-mediated growth, which is a crucial first step in the plant's strategy to tolerate these water-limiting conditions. The upregulation of GA catabolism under stress appears to be a conserved mechanism across many plant species. researchgate.net

Table 2: Regulation of GA Catabolism Genes Under Different Abiotic Stresses

Abiotic Stress Key GA Catabolism Genes Upregulated Consequence Reference
Cold GA2ox1, GA2ox6, GA2ox8, GA2ox9 (in Arabidopsis) Reduction in bioactive GA levels, contributing to freezing tolerance. oup.com
Salt GA2ox family genes Reduction in bioactive GA levels, leading to growth restriction. nih.govresearchgate.netbiologists.com
Osmotic GA2ox family genes Reduction in bioactive GA levels, leading to growth restriction. nih.govresearchgate.net

The stress-induced catabolism of gibberellins and the resulting formation of inactive products like GA8-catabolite are not merely byproducts of cellular dysfunction. Instead, they represent a deliberate adaptive strategy that links stress perception to growth regulation and tolerance. taylorfrancis.com By rapidly decreasing the pool of bioactive GAs, plants can halt energy-intensive growth processes such as cell division and elongation. researchgate.netresearchgate.net

This growth restriction serves two main purposes:

Resource Conservation: Halting growth allows the plant to conserve energy and metabolic resources, which can then be reallocated to fuel defense and repair mechanisms necessary for surviving the stress. nih.gov

DELLA-Mediated Tolerance: The reduction in GA levels leads to the accumulation and stabilization of DELLA proteins. researchgate.net Beyond just restricting growth, these stabilized DELLAs actively promote stress tolerance by modulating the expression of numerous stress-responsive genes. This establishes a state of heightened defense and readiness, improving the plant's ability to withstand the adverse conditions. nih.gov

Methodologies for the Study of Gibberellin A8 Catabolite

Analytical Techniques for Quantitative and Qualitative Analysis

The accurate measurement of Gibberellin A8-catabolite in plant tissues is challenging due to its very low concentrations and the presence of numerous other related compounds. creative-proteomics.com Several powerful analytical techniques have been developed and refined to meet this challenge.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of gibberellins (B7789140), including their catabolites. creative-proteomics.comnih.gov This method combines the high separation power of capillary gas chromatography with the sensitive and specific detection of mass spectrometry. For the analysis of compounds like this compound, which are not inherently volatile, a crucial derivatization step is required. This typically involves methylation of the carboxyl group followed by trimethylsilylation of the hydroxyl groups to increase volatility. nih.gov

Once derivatized, the sample is introduced into the gas chromatograph, where it is separated from other compounds on a long, narrow capillary column. nih.gov The separated compounds then enter the mass spectrometer, which provides mass spectral data for identification. For quantitative analysis, a technique known as selected ion monitoring (SIM) is often employed. oup.comeaslab.com In SIM, the mass spectrometer is set to detect only specific, characteristic ions of the target molecule, which significantly enhances sensitivity and allows for the quantification of trace amounts of the compound. nih.govoup.com GC-MS has been successfully used to identify Gibberellin A8 and its catabolite in extracts from the maturing seeds of various plants, such as Sechium edule and Phaseolus coccineus. nih.gov

Table 1: GC-MS Parameters for Gibberellin Analysis

ParameterDescriptionCommon Practice for GA-Catabolite Analysis
DerivatizationChemical modification to increase volatility and thermal stability.Methylation (e.g., with diazomethane) followed by Trimethylsilylation (e.g., with BSTFA). nih.gov
ColumnFused silica (B1680970) capillary column for high-resolution separation.DB-5MS or similar non-polar to mid-polar columns.
IonizationMethod to create ions from molecules.Electron Impact (EI) at 70 eV.
Detection ModeTechnique for data acquisition by the mass spectrometer.Full Scan for identification; Selected Ion Monitoring (SIM) for quantification. oup.com

High-performance liquid chromatography-mass spectrometry (HPLC-MS), often referred to as liquid chromatography-mass spectrometry (LC-MS), has become the method of choice for analyzing many plant hormones, including this compound. researchgate.net A major advantage of LC-MS is its ability to analyze non-volatile and thermally unstable compounds in their native form, often eliminating the need for derivatization. creative-proteomics.comcas.cz

The technique couples the separation capabilities of HPLC with the detection power of mass spectrometry. Modern ultra-high-performance liquid chromatography (UHPLC) systems offer rapid and high-resolution separation of complex mixtures. creative-proteomics.com For enhanced sensitivity and specificity, tandem mass spectrometry (MS/MS) is frequently used. In this setup, a precursor ion corresponding to the molecule of interest (e.g., the [M-H]⁻ ion for this compound) is selected in the first mass analyzer, fragmented, and then specific product ions are monitored in the second mass analyzer. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and allows for accurate quantification even in complex biological matrices. creative-proteomics.comnih.govnih.gov The limits of detection for gibberellins using LC-MS/MS can be in the femtomole range. cas.cz

Table 2: LC-MS/MS Parameters for this compound Analysis

ParameterDescriptionTypical Setting
ChromatographySeparation method prior to mass analysis.Reversed-phase UHPLC. creative-proteomics.com
Ionization SourceInterface between LC and MS.Electrospray Ionization (ESI), typically in negative mode for GAs. creative-proteomics.com
Precursor IonThe mass-to-charge ratio (m/z) of the intact molecule selected for fragmentation.For GA8-catabolite (C19H22O7), [M-H]⁻ at m/z 361.1.
Detection ModeTandem MS technique for quantification.Multiple Reaction Monitoring (MRM). creative-proteomics.com

Immunoassays are detection methods based on the highly specific binding between an antibody and its target antigen. While these methods can be extremely sensitive and cost-effective, their application for this compound is limited by the availability of specific antibodies. nih.govresearchgate.net Developing an antibody that can specifically recognize this compound without cross-reacting with its precursor, Gibberellin A8, or other related gibberellins is a significant challenge. researchgate.netmdpi.com

Most available immunoassays are designed to detect biologically active gibberellins like GA1, GA3, and GA4. nih.govresearchgate.net These assays, such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA), work on a competitive principle where the gibberellin in the sample competes with a labeled gibberellin for a limited number of antibody binding sites. The specificity of an immunoassay is determined by the cross-reactivity of the antibody with other structurally similar compounds. mdpi.com While antibodies have been developed that are specific to gibberellin glucosides (a different type of conjugate), specific antibodies for catabolites like GA8-catabolite are not commonly reported. researchgate.net Therefore, while immunoassays are a powerful tool for plant hormone analysis in general, their direct, specific application to this compound is currently constrained. cloud-clone.com

For the most accurate quantification of this compound, isotope dilution mass spectrometry is the gold standard. plos.org This method overcomes the inevitable loss of analyte during sample extraction and purification, as well as matrix effects that can suppress or enhance the ion signal during mass spectrometric analysis. nih.gov

The principle involves adding a known quantity of a stable isotope-labeled internal standard (e.g., deuterium-labeled [²H₂]GA₈-catabolite) to the plant sample at the very beginning of the extraction process. researchgate.net This labeled standard is chemically identical to the endogenous compound but has a higher mass, making it distinguishable by the mass spectrometer. nih.gov Because the labeled standard and the endogenous compound behave identically during all subsequent steps, the ratio of the endogenous (unlabeled) to the labeled compound remains constant. By measuring the final ratio of the two compounds with a mass spectrometer (either GC-MS or LC-MS), the initial amount of the endogenous this compound in the sample can be calculated with high precision and accuracy. nih.govresearchgate.net

Immunoassays and Antibody-Based Detection

Genetic Approaches

Genetic approaches, particularly the use of mutants and transgenic plants, have been instrumental in understanding the biosynthesis and physiological role of gibberellins, including the formation of catabolites.

Studying plants with altered gibberellin metabolism provides critical insights into the function of specific genes and the fate of their substrates and products. frontiersin.org

GA-deficient mutants: Mutants that are deficient in gibberellin biosynthesis, such as the ga1, ga2, and ga3 mutants in Arabidopsis thaliana, have blocks at early stages of the GA pathway. frontiersin.orgplos.org These mutants exhibit characteristic dwarf phenotypes and have significantly reduced levels of all downstream GAs, including active forms like GA1 and GA4, and consequently their inactive catabolites like Gibberellin A8 and Gibberellin A29. researchgate.netnih.gov Analysis of these mutants confirms that the production of GA8-catabolite is dependent on the upstream GA biosynthetic pathway.

GA2ox overexpression lines: The formation of Gibberellin A8 from GA1, and subsequently this compound, is catalyzed by an enzyme called Gibberellin 2-oxidase (GA2ox). nih.gov Scientists have created transgenic plants that overexpress GA2ox genes. nih.govoregonstate.edu These plants exhibit a dwarf phenotype because the overproduced GA2ox enzyme rapidly inactivates the bioactive GAs. researchgate.netplos.orgfrontiersin.org Chemical analysis of these GA2ox overexpression lines reveals decreased levels of active GAs (like GA1) and a corresponding increase in the levels of their inactive products, such as GA8 and GA29. nih.govoup.com For instance, in poplar trees overexpressing a GA2ox gene, levels of GA1 were reduced by 90%, while its catabolite, GA8, was not detected, but the level of GA29 (the catabolite of GA20) increased significantly, demonstrating the potent effect of the enzyme in redirecting the metabolic flux towards catabolism. nih.gov These studies are crucial for confirming the role of GA2ox enzymes in producing GA catabolites in vivo.

Table 3: Expected Gibberellin Levels in Genetic Mutants

GenotypePhenotypeExpected Bioactive GA Level (e.g., GA1)Expected GA8-catabolite LevelRationale
Wild TypeNormal GrowthNormalNormalBaseline for comparison.
GA-deficient mutant (e.g., ga1-3)Severe DwarfismVery Low / UndetectableVery Low / UndetectableThe precursor for GA8-catabolite is not synthesized. plos.org
GA2ox Overexpression LineDwarfismLowHighBioactive GAs are rapidly converted to inactive catabolites by the overabundant GA2ox enzyme. nih.govfrontiersin.org

Gene Expression Analysis (e.g., qPCR, RNA-Seq)

Gene expression analysis is fundamental to understanding the regulation of GA catabolism. Techniques like quantitative real-time PCR (qPCR) and RNA sequencing (RNA-Seq) provide insights into the transcription levels of genes encoding enzymes responsible for the conversion of active GAs to their inactive forms, including the pathway leading to GA8-catabolite.

Quantitative Real-Time PCR (qPCR): qPCR is a highly sensitive method used to quantify the expression of specific genes. In the context of GA8-catabolite studies, qPCR is employed to measure the transcript abundance of genes encoding GA 2-oxidases (GA2ox), the enzymes that catalyze the 2β-hydroxylation of active GAs like GA1 and GA4 to produce inactive forms such as GA8 and GA34, respectively. nih.govresearchgate.net For example, studies in Arabidopsis thaliana have shown that the expression of certain GA2ox genes is upregulated by the application of active GAs, a feedback mechanism to maintain GA homeostasis. researchgate.net This suggests that conditions favoring high levels of active GAs would also lead to increased transcription of the enzymes responsible for their deactivation and the subsequent formation of catabolites. The validation of reference genes for normalization is a critical step in ensuring the accuracy of qPCR data in such studies. plos.org

RNA-Sequencing (RNA-Seq): RNA-Seq offers a comprehensive, unbiased view of the entire transcriptome, allowing for the discovery of novel genes and splice variants involved in GA metabolism, in addition to quantifying the expression of known genes. illumina.com This high-throughput method can reveal complex regulatory networks. For instance, an RNA-Seq analysis in ethephon-treated Pueraria thomsonii identified numerous differentially expressed genes, providing a basis for further investigation into the genes associated with GA metabolism. mdpi.com By comparing the transcriptomes of plants under different conditions (e.g., with and without hormonal or environmental stimuli), researchers can identify candidate genes that are co-regulated with GA catabolism pathways. researchgate.net This approach is particularly powerful for identifying not only the primary GA2ox genes but also other regulatory factors that influence the production of GA8-catabolite. illumina.comoulu.fi

Key Research Findings from Gene Expression Analyses:

OrganismMethodKey FindingReference
Arabidopsis thalianaqPCRUpregulation of GA2ox gene expression by GA treatment, indicating a feedback regulation mechanism. researchgate.net
Arabis alpinaRT-qPCRIdentification of stable reference genes for accurate normalization of gene expression data under various conditions, including gibberellic acid treatment. plos.org
Pueraria thomsoniiRNA-SeqRevealed a significant number of differentially expressed genes in response to ethephon (B41061) treatment, providing candidates for further study of GA metabolism. mdpi.com

Promoter-Reporter Gene Studies and in situ Hybridization

To understand where and when the genes involved in producing GA8-catabolite are active within the plant, researchers use promoter-reporter gene studies and in situ hybridization. These techniques provide spatial and temporal resolution of gene expression. nih.gov

Promoter-Reporter Gene Studies: This technique involves fusing the promoter of a gene of interest (e.g., a GA2ox gene) to a reporter gene, such as β-glucuronidase (GUS) or green fluorescent protein (GFP). promega.com The resulting construct is introduced into a plant, and the expression of the reporter gene reveals the activity pattern of the promoter. promega.com This allows for the visualization of the specific tissues and developmental stages where the GA deactivation enzyme is produced. nih.gov For example, such studies can pinpoint whether GA catabolism is occurring in the roots, shoots, flowers, or developing seeds.

In situ Hybridization: In situ hybridization is another powerful technique for localizing gene transcripts directly within plant tissues. nih.gov It uses a labeled nucleic acid probe that is complementary to the mRNA of the target gene. The probe hybridizes to the mRNA in preserved tissue sections, and the location of the probe can be visualized using microscopy. This method has been instrumental in identifying the sites of GA metabolism. nih.gov For instance, in situ hybridization has been used to show that GA-responsive genes are expressed in specific patterns just before radicle emergence during seed germination. researchgate.net It can also reveal the cellular localization of GA2ox transcripts, confirming the precise sites where the deactivation of GAs and the formation of catabolites like GA8-catabolite occur.

Biochemical Approaches

Biochemical approaches are essential for directly studying the enzymes and reactions involved in the formation of GA8-catabolite. These methods complement genetic studies by confirming the function of gene products and elucidating the catalytic mechanisms.

Cell-Free Systems for Enzyme Activity Assays

Cell-free systems, derived from plant tissues rich in specific enzymes, have been crucial for elucidating the GA biosynthetic and catabolic pathways. nih.gov These systems contain the necessary enzymes and cofactors for the reactions to occur in vitro.

Researchers prepare extracts from tissues like the endosperm of pumpkin (Cucurbita maxima) or developing pea cotyledons, which are known to have high GA metabolic activity. nih.govnih.gov By incubating these cell-free systems with radiolabeled GA precursors, scientists can trace the conversion of substrates into various products. researchgate.net For example, a cell-free system from Pisum sativum was used to demonstrate the biosynthesis of all major pea gibberellins and the loss of the C-20 atom in the formation of C19-GAs. nih.gov This approach was also fundamental in identifying the requirement for 2-oxoglutarate as a co-substrate for the dioxygenases that catalyze the final steps of GA biosynthesis and the initial steps of catabolism. nih.gov Such systems can be used to assay the activity of GA 2-oxidases, the enzymes that produce GA8 from GA1.

Recombinant Protein Expression and Characterization

To study the specific properties of a single enzyme without interference from other cellular components, researchers use recombinant protein expression. This involves cloning the cDNA of a gene encoding a GA metabolic enzyme, such as a GA 2-oxidase, into an expression vector and introducing it into a host organism like Escherichia coli or yeast. researchgate.netsteberlab.org The host then produces large quantities of the recombinant protein, which can be purified and characterized.

This technique was successfully used to isolate and characterize the first GA 2-oxidase from runner bean (Phaseolus coccineus). researchgate.net The recombinant enzyme was shown to convert GA9 to its 2β-hydroxylated product, GA51, and further to the GA51-catabolite. researchgate.net Similarly, related cDNAs from Arabidopsis were expressed and confirmed to encode functional GA 2-oxidases. researchgate.net Characterization of these recombinant enzymes involves determining their substrate specificity (i.e., which GAs they can act upon), kinetic parameters, and cofactor requirements, providing definitive evidence of their role in GA catabolism. researchgate.net

Example of Recombinant Enzyme Characterization:

Enzyme SourceExpression SystemSubstrates TestedProducts FormedKey FindingReference
Phaseolus coccineus (runner bean)E. coliGA9, other C19-GAsGA51 (2β-hydroxyGA9), GA51-cataboliteThe enzyme is multifunctional, catalyzing both 2β-hydroxylation and further oxidation to a catabolite. researchgate.net
Arabidopsis thalianaE. coliC19-GAs2β-hydroxylated GAsConfirmed the function of three Arabidopsis genes as encoding GA 2-oxidases. researchgate.net

Substrate Feeding Experiments

Substrate feeding experiments, both in vivo and with cell-free systems, are a classic method for delineating metabolic pathways. nih.gov This technique involves supplying a labeled potential precursor (substrate) to a plant tissue or enzyme preparation and then analyzing the products that are formed.

For instance, early experiments involved injecting labeled substrates into the cotyledons of immature pea seeds. nih.gov These studies provided evidence for parallel pathways in GA biosynthesis and demonstrated high levels of 2β-hydroxylation, particularly in the testa, leading to the formation of GA catabolites. nih.gov The identification of GA8-catabolite as a major component in the seeds of Sechium edule suggests that the pathway leading to its formation is significant in that species. researchgate.netresearchgate.net Feeding experiments with labeled GA1 could be used to directly track its conversion to GA8 and subsequently to GA8-catabolite, confirming the metabolic sequence.

Evolutionary and Comparative Aspects of Gibberellin A8 Catabolite Metabolism

Conservation and Divergence of GA2ox Genes Across Plant Lineages

The primary mechanism for deactivating bioactive gibberellins (B7789140) and their precursors is through the action of GA 2-oxidases (GA2ox), a family of 2-oxoglutarate-dependent dioxygenases (2-ODDs). frontiersin.orgfrontiersin.org The ability to inactivate GAs via 2β-hydroxylation is a characteristic of higher plants, specifically gymnosperms and angiosperms, and is not found in lower plants like lycophytes and ferns, nor in GA-producing fungi and bacteria. oup.comoup.com This suggests that the GA2ox gene family evolved later than other GA metabolic enzymes, likely appearing just before the emergence of seed plants. oup.comoup.com

The GA2ox gene family has expanded and diversified, enabling tissue-specific gene expression and responses to environmental cues, though considerable redundancy exists. oup.com Based on sequence and substrate specificity, these enzymes are categorized into distinct classes. frontiersin.org

Class I and II GA2ox: These enzymes primarily catabolize C19-GAs, which include the most bioactive forms like GA1 and GA4. frontiersin.org The division between these two classes predates the divergence of monocots and eudicots. oup.com

Class III GA2ox: This class, which includes enzymes like GA2ox7 and GA2ox8 in Arabidopsis, acts on C20-GA precursors, such as GA12 and GA53. frontiersin.org By diverting these early intermediates from the biosynthetic pathway, they provide another layer of control over the production of active GAs. frontiersin.org

Phylogenetic analyses reveal both conservation and divergence in GA2ox gene families across different species. In Arabidopsis thaliana, there are seven identified GA2ox genes, while rice (Oryza sativa) has ten. frontiersin.org In apple (Malus x domestica), the GA2ox family is extensive, comprising 16 genes that form eight homeologous pairs (resulting from whole-genome duplication). frontiersin.orgresearchgate.net This expansion allows for both concerted and distinct expression patterns of homeologous genes, contributing to specialized functions in different tissues, such as the shoot apex and developing seeds. researchgate.netresearchgate.net The diversification of the GA2ox family has been crucial for enabling specific control over GA concentrations during various developmental stages and in response to stress. oup.com

Table 1: Classification and Substrates of GA2-oxidase (GA2ox) Gene Families This table provides a summary of the different classes of GA2ox enzymes and their primary substrates.

Class Primary Substrates Function Representative Genes (Arabidopsis)
Class I/II C19-GAs (e.g., GA1, GA4, GA9, GA20) Catabolism of bioactive GAs and their immediate precursors. AtGA2ox1, AtGA2ox2, AtGA2ox3, AtGA2ox4, AtGA2ox6

| Class III | C20-GAs (e.g., GA12, GA53) | Diversion of early GA precursors from the main biosynthetic pathway. | AtGA2ox7, AtGA2ox8 |

Species-Specific Modifications in Gibberellin Catabolic Pathways

While 2β-hydroxylation by GA2ox represents the most widespread GA inactivation mechanism in higher plants, several other species-specific modifications have evolved, highlighting the adaptability of GA catabolic pathways. frontiersin.orgwikipedia.org These alternative routes provide distinct mechanisms for fine-tuning GA levels in different tissues and species.

Three primary types of GA deactivation enzymes have been identified in flowering plants:

GA 2-oxidases (GA2ox): As discussed, these enzymes are prevalent across seed plants and catalyze the conversion of bioactive GAs like GA1 and GA4 into their inactive catabolites, GA8 and GA34, respectively. frontiersin.orgnih.gov

GA methyltransferases (GAMT): In Arabidopsis, the enzymes GAMT1 and GAMT2 can deactivate GAs by methylating the C-6 carboxyl group. nih.govannualreviews.org This creates inactive GA methylesters. Phylogenetic studies show that GAMT genes are specific to seed plants but have been subsequently lost in more than two-thirds of flowering plant species examined, including major groups like grasses (Poales) and legumes (Fabales). nih.gov When present, these genes are often expressed in flowers and seeds, suggesting a conserved role in reproduction. nih.gov

Cytochrome P450 monooxygenases (CYP450s): Certain members of the large CYP450 superfamily have evolved to catalyze GA deactivation through distinct oxidative reactions.

In rice, the EUI (ELONGATED UPPERMOST INTERNODE) / CYP714D1 enzyme deactivates non-13-hydroxylated GAs (like GA4) via 16α,17-epoxidation. wikipedia.orgpnas.org This pathway is a major deactivation route in rice, and its disruption leads to a significant accumulation of bioactive GA4. pnas.org

The CYP714 family shows functional divergence between species. For instance, rice has CYP714B and CYP714D subclades involved in GA deactivation, but these are absent in Arabidopsis. frontiersin.org Instead, Arabidopsis has CYP714A1 and CYP714A2, which catalyze different conversions, such as turning GA12 into 16-carboxylated GA12 or 12α-hydroxyGA12. oup.comfrontiersin.org

The CYP72A subfamily also contributes to GA metabolism with species-specific roles. frontiersin.orgfrontiersin.org

These divergent pathways, particularly the differences observed between the model plants Arabidopsis (a eudicot) and rice (a monocot), underscore how distinct evolutionary pressures have shaped GA catabolism.

Table 2: Major Gibberellin Inactivation Pathways in Plants This table compares the different enzymatic mechanisms plants use to deactivate gibberellins.

Pathway Enzyme Family Reaction Type Key Examples Primary Species
2-Oxidation GA 2-oxidase (GA2ox) 2β-hydroxylation AtGA2ox1-8, PsGA2ox2 Widespread in seed plants
Methylation GA methyltransferase (GAMT) Carboxyl methylation AtGAMT1, AtGAMT2 Seed plants (lost in many angiosperms)
Epoxidation Cytochrome P450 (CYP714D) 16α,17-epoxidation EUI/CYP714D1 Rice (Oryza sativa)

| Other Oxidations | Cytochrome P450 (CYP714A) | 16-carboxylation, 12α-hydroxylation | AtCYP714A1, AtCYP714A2 | Arabidopsis thaliana |

Evolutionary Implications of GA Inactivation Mechanisms

The evolution and diversification of GA inactivation pathways have had profound implications for land plant evolution. The ability to precisely regulate the concentration of bioactive GAs allowed for more complex and refined control over growth and development, which was critical for adapting to terrestrial environments and for the evolution of novel traits. oup.comnih.gov

The emergence of GA inactivation mechanisms, particularly GA2-oxidation, coincided with the evolution of seed plants. oup.com The tight regulation of GA levels is essential for processes like seed dormancy and germination, where high levels of GA promote germination and low levels contribute to dormancy. oup.com The evolution of enzymes like GA2ox and GAMT, which are often highly expressed in developing seeds, provided a molecular toolkit to control this crucial life cycle transition. oup.comnih.gov The slender (sln) mutant in pea, which lacks a functional GA 2-oxidase, exhibits excessive growth and demonstrates the critical role of GA inactivation in modulating normal plant stature. oup.com

Furthermore, the expansion of GA deactivation gene families, such as the GA2ox family, has enabled sub-functionalization, where different gene copies are expressed in specific tissues or under particular environmental conditions. oup.com This allows plants to locally control GA levels, for example, by creating GA-depleted zones to protect meristems or to limit the diffusion of GAs between different organs. frontiersin.orgresearchgate.net This localized control is vital for coordinating complex developmental programs and for responding to environmental stresses. oup.com

In essence, the evolution of GA catabolism was not merely about getting rid of excess hormone. It was a key evolutionary innovation that provided plants with a sophisticated rheostat to fine-tune growth and development. This regulatory capacity was instrumental in the evolutionary success of seed plants, allowing them to conquer diverse ecological niches and develop complex life cycles. nih.govresearchgate.net

Future Directions in Gibberellin A8 Catabolite Research

Elucidating the Precise Physiological Roles of Gibberellin A8-Catabolite

The primary role attributed to the pathway leading to this compound is the irreversible deactivation of bioactive gibberellins (B7789140), such as Gibberellin A1 (GA1). The process involves the 2β-hydroxylation of GA1 by a GA2-oxidase (GA2ox) enzyme to form the inactive Gibberellin A8 (GA8). nih.gov Subsequent enzymatic action converts GA8 into a "GA8-catabolite," a terminal product where the C-19/C-10 lactone bridge is opened, ensuring the signal cannot be reactivated. nih.gov

While this role as a metabolic endpoint is well-accepted, a key future direction is to investigate whether GA8-catabolite itself possesses any biological activity. Research must conclusively determine if it is a purely inert waste product or if it has subtle, yet-undiscovered signaling functions, perhaps in feedback regulation or by interacting with other metabolic pathways. Studies have shown that under certain stress conditions, the levels of GA8 rise, suggesting an increase in catabolic activity. conicet.gov.arresearchgate.net However, the dynamics of the final GA8-catabolite are often unmeasured, representing a significant gap in knowledge. Future studies tracking the flux through this final catabolic step, especially in response to environmental changes like temperature drops which are known to upregulate GA2ox genes, will be crucial. oup.com

Advanced Omics Approaches (e.g., Metabolomics, Proteomics, Single-Cell Transcriptomics)

The confluence of 'omics' technologies promises to rapidly advance our understanding of GA8-catabolite by providing a systems-level view of its regulation and context. nih.govresearchgate.netfrontiersin.org These approaches allow for a holistic analysis of the molecules and processes connected to gibberellin catabolism.

Metabolomics: High-throughput liquid chromatography-mass spectrometry (LC-MS) can precisely quantify not only GA8-catabolite but also the entire network of GA precursors, bioactive forms, and other catabolites simultaneously. mdpi.com This allows researchers to create detailed metabolic snapshots under various genetic and environmental conditions, revealing the dynamic flux through the catabolic pathway.

Proteomics: Quantitative proteomics can identify and measure the abundance of specific GA2ox enzyme isoforms responsible for producing GA8 and its catabolite. This approach can also uncover previously unknown interacting proteins, post-translational modifications, or regulatory factors that control GA2ox activity, providing insights beyond simple gene expression. mdpi.com

Transcriptomics: RNA-sequencing (RNA-Seq) provides a comprehensive profile of gene expression, allowing scientists to identify which GA2ox genes are activated or repressed by specific triggers. frontiersin.org The advent of single-cell transcriptomics is particularly powerful, as it can pinpoint the expression of these genes to specific cell types, such as those at the base of the shoot apical meristem, revealing how GA catabolism creates localized, hormone-free zones essential for proper development. frontiersin.org

Table 1: Application of Omics Approaches in this compound Research

Omics Technology Key Application Area Research Question Addressed
Metabolomics Quantifying GA Profiles How do levels of GA8-catabolite and its precursors change in response to stress or developmental cues?
Proteomics Analyzing Enzyme & Protein Levels Which specific GA2ox enzymes are most abundant in a given tissue? What other proteins interact with them?

| Transcriptomics | Mapping Gene Expression | Which GA2ox genes are responsible for GA8 production in specific cells or under certain conditions? |

Structural Biology of GA2ox Enzymes and Interacting Proteins

The enzymes central to the formation of GA8 are the GA2-oxidases (GA2ox), which belong to the 2-oxoglutarate-dependent dioxygenase (2-ODD) superfamily. oup.compnas.org These enzymes are categorized into distinct classes based on their preferred substrates. ntu.edu.tw For instance, Class I and II enzymes primarily act on C19-GAs (like GA1 and GA4), while Class III enzymes target C20-GA precursors. frontiersin.orgoup.com

A major frontier in GA catabolite research is the determination of the high-resolution three-dimensional structures of these different GA2ox enzymes. Structural biology, primarily through X-ray crystallography and cryo-electron microscopy, can reveal:

Substrate Specificity: The precise architecture of the enzyme's active site that determines which gibberellin it can bind and modify.

Catalytic Mechanism: The exact atomic interactions that allow for the 2β-hydroxylation reaction that converts GA1 to GA8.

Regulatory Interactions: How these enzymes may bind to other proteins that could enhance or inhibit their activity.

Understanding the structure-function relationship of GA2ox enzymes is fundamental to explaining how GA levels are so precisely controlled in different tissues and in response to different signals. Currently, there is a significant lack of knowledge regarding proteins that may interact with and regulate GA2ox enzymes in vivo.

Understanding the Full Spectrum of Environmental and Endogenous Regulators of GA8-Catabolite Levels

The production of GA8 and its subsequent catabolite is not a static process; it is dynamically regulated by a wide array of signals. The concentration of GA8-catabolite is a direct reflection of the activity of GA2ox enzymes, which are in turn controlled at the transcriptional level by numerous factors.

Environmental Regulators: Plants modulate GA catabolism to adjust their growth in response to their surroundings. Abiotic stresses such as salinity, drought, cold, and osmotic stress are known to strongly induce the expression of GA2ox genes, leading to increased GA deactivation and growth restriction as a survival mechanism. nih.govbiologists.comnih.gov Light is also a critical regulator; for example, changes in the red to far-red light ratio, which signals shading by other plants, can alter the levels of both bioactive GAs and their catabolites. nih.govresearchgate.net Similarly, temperature shifts have been shown to rapidly alter the expression of GA deactivation genes. oup.com

Endogenous Regulators: The gibberellin pathway has a built-in homeostatic control mechanism. High levels of bioactive GAs can trigger a feedback response that increases the transcription of GA2ox genes, thereby promoting their own deactivation to maintain appropriate hormonal balance. mdpi.comoup.com Furthermore, GA metabolism is intricately connected with other hormone pathways. The stress hormone abscisic acid (ABA) often acts antagonistically to GA, and its signaling can lead to an increase in GA catabolism. conicet.gov.arbiologists.com

Table 2: Impact of Light Quality on Gibberellin Levels in Sunflower Internodes This table is based on data indicating that a low Red:Far-Red (R:FR) ratio, which simulates shade, enhances the metabolic flow of the GA1 pathway, including its catabolism.

Light Condition Relative GA1 Level (Bioactive) Relative GA8 Level (Inactive Catabolite) Implication
High R:FR Baseline Baseline Normal growth condition
Low R:FR Increased Increased Increased GA turnover to promote stem elongation while maintaining control

Data adapted from findings reported in studies on light quality effects on GA metabolism. researchgate.net

Integration of Catabolite Research with Broader Plant Developmental and Stress Responses

Future research must move beyond studying GA8-catabolite in isolation and instead integrate this knowledge into the broader context of whole-plant physiology. The regulation of GA catabolism is a critical node where developmental programs and stress response pathways converge. biologists.com

Increased GA catabolism, leading to higher levels of GA8 and its catabolite, is a central component of plant strategies to restrain growth under adverse conditions like drought or high salinity. conicet.gov.arnih.gov This growth attenuation conserves resources and is considered a key adaptive trait. The signaling pathways of stress hormones like abscisic acid and jasmonic acid are now known to intersect with the GA pathway, often by influencing the stability of DELLA proteins, which are master regulators of GA signaling that are themselves affected by GA levels. biologists.com

The ultimate goal is to build comprehensive models that connect specific environmental or developmental signals to the transcriptional regulation of GA2ox genes. These models would trace the resulting changes in the levels of GA8-catabolite and other GAs, and link these molecular events to the final physiological outcomes, such as altered plant architecture, delayed flowering, or enhanced stress tolerance. nih.gov Understanding the role of GA8-catabolite is therefore essential for a complete picture of how plants orchestrate their life cycle in a constantly changing world.

Q & A

Basic Research Questions

Q. What methodologies are recommended for detecting and quantifying Gibberellin A8-catabolite in plant tissues?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used for precise quantification. Tissue-specific extraction protocols (e.g., using 80% methanol with internal standards like deuterated GA analogs) are critical to minimize matrix effects. For example, in Sarcandra glabra, metabolomic profiling revealed this compound at 7.47 µg/g in stems, highlighting tissue-specific distribution . Ensure calibration curves are validated against purified standards, and include negative controls to account for background noise.

Q. What is the biosynthetic pathway of this compound, and how does it differ from related gibberellins?

  • Methodological Answer : this compound is derived from GA8 via oxidation by cytochrome P450 monooxygenases (e.g., CYP714B1). Unlike bioactive GAs (e.g., GA4), GA8-catabolite lacks a hydroxyl group at C-3, rendering it inactive. To map the pathway, employ isotopic labeling (e.g., ²H- or ¹³C-labeled precursors) in mutant lines (e.g., ga3ox knockouts) and track intermediates using time-course LC-MS. Comparative studies in rice and Arabidopsis have shown species-specific differences in oxidation steps .

Q. How can researchers ensure reproducibility in experiments involving this compound?

  • Methodological Answer : Standardize growth conditions (light, temperature, humidity) and use genetically homogeneous plant materials. Document instrument parameters (e.g., column type, ionization mode in MS) and report limit of detection (LOD) and quantification (LOQ). For enzymatic assays, include positive controls (e.g., recombinant GA2ox) and validate activity via kinetic studies (Km/Vmax). Reference protocols from the Beilstein Journal of Organic Chemistry for detailed reporting .

Advanced Research Questions

Q. How do photoreceptors like cryptochrome and phytochrome regulate the catabolism of this compound?

  • Methodological Answer : Design experiments using photoreceptor mutants (e.g., cry1a/cry1b in rice) under controlled light spectra (blue/red light). Quantify GA8-catabolite levels via LC-MS and correlate with transcript levels of GA2ox genes (qRT-PCR). Phytochromes repress GA20ox, reducing precursor availability, while cryptochrome 1 upregulates GA2ox, accelerating catabolism. Dual RNA-seq and hormone profiling can dissect these independent pathways .

Q. What experimental strategies resolve contradictions in tissue-specific accumulation data for this compound?

  • Methodological Answer : Conflicting data (e.g., high levels in stems vs. roots) may arise from developmental stage or environmental variability. Conduct spatiotemporal metabolomics across organs and growth phases. Use laser-capture microdissection to isolate specific cell types (e.g., vascular bundles) and validate via in situ hybridization of catabolism genes. Statistical tools like PCA can identify confounding variables .

Q. How does this compound interact with other phytohormones in stress responses?

  • Methodological Answer : Employ hormone perturbation assays (e.g., ABA or ethylene treatments) in hydroponic cultures. Quantify GA8-catabolite alongside stress markers (e.g., proline, ROS) using multiplex assays. For genetic evidence, use double mutants (e.g., ga8cat/aba2) and perform RNA-seq to identify co-regulated genes. Co-immunoprecipitation (Co-IP) can test protein interactions between GA-oxidases and stress signaling components .

Q. What computational models predict the enzymatic kinetics of GA8-catabolite formation?

  • Methodological Answer : Use Michaelis-Menten kinetics with purified enzymes (e.g., CYP714B1) and substrate saturation curves. Fit data to models using tools like COPASI or PyBioS. For in silico docking, simulate enzyme-substrate interactions in SWISS-MODEL and validate with site-directed mutagenesis. Comparative studies across plant species can reveal evolutionary constraints on catalytic efficiency .

Data Analysis and Validation

Q. How should researchers handle large metabolomic datasets to identify GA8-catabolite-associated pathways?

  • Methodological Answer : Preprocess raw MS data with XCMS or MetaboAnalyst for peak alignment and noise reduction. Annotate metabolites via spectral matching (e.g., GNPS or METLIN). Integrate transcriptomic data (e.g., RNA-seq) via weighted gene co-expression network analysis (WGCNA) to link catabolite levels to specific genes. Report false discovery rates (FDR) and use permutation tests to confirm significance .

Q. What statistical approaches address variability in GA8-catabolite measurements across replicates?

  • Methodological Answer : Apply mixed-effects models to account for batch effects and biological variability. Use Bland-Altman plots to assess agreement between technical replicates. For low-abundance samples, employ nested ANOVA or non-parametric tests (e.g., Kruskal-Wallis). Transparently report confidence intervals and effect sizes in supplementary materials .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.